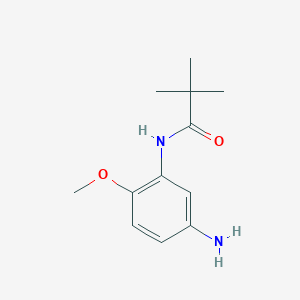

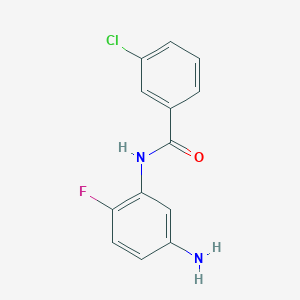

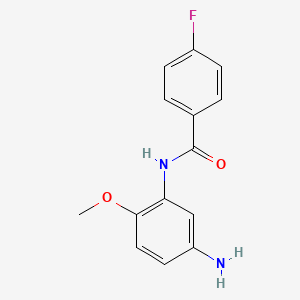

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide, or 4-AP, is a widely studied compound that has been used in research for a variety of purposes. It is a synthetic compound with a molecular weight of 278.3 g/mol, and it is an analog of the neurotransmitter acetylcholine. 4-AP is used as a tool in scientific research to study the effects of acetylcholine on the nervous system.

科学的研究の応用

Catalytic Hydrogenation in Dye Production

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is utilized in the green synthesis of azo disperse dyes. A novel Pd/C catalyst demonstrated high activity, selectivity, and stability in the hydrogenation process, enhancing the production efficiency of these dyes (Zhang Qun-feng, 2008).

Synthesis in Pharmaceutical Intermediates

This compound serves as an important intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process using Novozym 435 as a catalyst is a crucial step in this synthesis (Deepali B Magadum & G. Yadav, 2018).

Polymer Synthesis with Pharmacological Activity

The compound is involved in the synthesis of polymeric derivatives of 4-methoxyphenylacetic acid. These polymers have potential pharmacological applications due to the presence of residues like 4-aminophenol, which could offer analgesic and antipyretic properties (J. S. Román & A. Gallardo, 1992).

Development of β3-Adrenergic Receptor Agonists

This compound forms part of a series of derivatives evaluated for their potential as β3-adrenergic receptor agonists, which are significant in treating obesity and type 2 diabetes (T. Maruyama et al., 2012).

In Cancer Research

Derivatives of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide have been synthesized and evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, showing promising results in various studies (P. Rani et al., 2016).

Molecular Docking in Anticancer Drug Design

The compound's derivatives have been subject to molecular docking analysis for their potential as anticancer drugs, indicating efficacy in targeting specific cancer receptors (Gopal Sharma et al., 2018).

特性

IUPAC Name |

N-(4-aminophenyl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-4-2-3-5-14(13)20-10-15(18)17-12-8-6-11(16)7-9-12/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMRZQKBRXHCLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

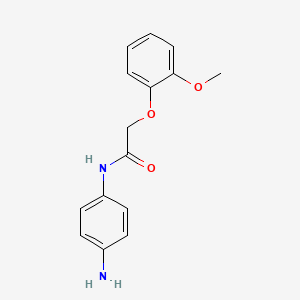

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。